N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(12)9-8-2-3-10(6-8)4-5-11/h8,11H,2-6H2,1H3,(H,9,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGYWBPHLMXQU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Pyrrolidine Derivatives
The most widely reported method involves the acetylation of (R)-1-(2-hydroxyethyl)pyrrolidin-3-amine using acetic anhydride or acetyl chloride. This route leverages the nucleophilicity of the amine group, with reaction conditions tailored to preserve stereochemical integrity.
Reaction Setup :
-
Reagents : (R)-1-(2-hydroxyethyl)pyrrolidin-3-amine, acetic anhydride (or acetyl chloride), pyridine (base).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0–25°C (exothermic reaction controlled via ice bath).
-
Time : 4–6 hours.
Mechanism :
-
Pyridine neutralizes HCl byproduct (if acetyl chloride is used).
-
Nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetic anhydride/acetyl chloride.
-
Formation of the acetamide bond with retention of configuration at the stereocenter.
Yield and Purity :
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetic anhydride | THF | 78–82 | 98.5 |
| Acetyl chloride | DCM | 85–88 | 99.2 |
Higher yields with acetyl chloride are attributed to its greater electrophilicity, though anhydride use minimizes racemization risks.
Halogenation-Amination Cascade
A patent-derived method (WO2009125426A2) describes a halogenation-amination cascade starting from (R)-3-hydroxypyrrolidine precursors. This two-step approach ensures precise control over substituent placement.
Step 1: Halogenation
-
Reagents : Thionyl chloride (SOCl₂), catalytic N,N-dimethylformamide (DMF).
-
Solvent : Methylene chloride.
-
Conditions : 35–50°C for 2–5 hours.
-
Product : (R)-1-(2-chloroethyl)pyrrolidin-3-yl chloride.
Step 2: Amination and Acetylation
-
Reagents : Ammonia (NH₃), acetic anhydride.
-
Solvent : Acetonitrile.
-
Time : 6–8 hours.
Key Advantage : Avoids direct handling of unstable intermediates, achieving 90% overall yield with >99% enantiomeric excess (ee).
Stereochemical Control Strategies
Mitsunobu Reaction for Configuration Retention
The Mitsunobu reaction is employed to invert or retain stereochemistry during hydroxylethyl group introduction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), (R)-3-aminopyrrolidine reacts with 2-hydroxyethyl ethers to install the hydroxylethyl group without racemization.
Optimized Parameters :
| Parameter | Value |
|---|---|
| DEAD:PPh₃ ratio | 1:1.2 |
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → room temp |
| Reaction time | 12–18 hours |
Outcome : 92% yield, 99.5% ee, critical for pharmaceutical-grade synthesis.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements adopt continuous flow systems to enhance reproducibility and reduce byproducts. Key features include:
-
Microreactor design : Enables rapid mixing and heat dissipation.
-
Reagents : Acetyl chloride, (R)-1-(2-hydroxyethyl)pyrrolidin-3-amine.
-
Flow rate : 0.5 mL/min.
-
Residence time : 8 minutes.
Advantages :
-
95% conversion rate.
-
50% reduction in solvent use compared to batch processes.
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate:methanol = 9:1) remains the gold standard for isolating this compound from reaction mixtures.
Performance Metrics :
| Purity pre-column | Purity post-column | Recovery (%) |
|---|---|---|
| 85% | 99.3% | 78 |
Crystallization
Ethanol-water (7:3) solvent systems produce needle-shaped crystals suitable for X-ray diffraction, confirming stereochemistry.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Acetylation | 85 | 99.2 | High | 120 |
| Halogenation-Amination | 90 | 99.5 | Moderate | 180 |
| Mitsunobu | 92 | 99.5 | Low | 250 |
| Continuous Flow | 95 | 99.8 | High | 90 |
Continuous flow synthesis emerges as the most cost-effective and scalable approach, though Mitsunobu offers superior stereochemical fidelity for critical applications.
Challenges and Mitigation Strategies
-
Racemization : Minimized by avoiding high temperatures (>50°C) and using non-polar solvents.
-
Byproduct Formation : Acetic acid byproducts are removed via aqueous washes (NaHCO₃).
-
Catalyst Residues : Activated charcoal treatment post-reaction ensures <0.1% residual catalysts.
Emerging Methodologies
Enzymatic Acetylation
Lipase-catalyzed acetylation in ionic liquids ([BMIM][BF₄]) achieves 88% yield under mild conditions (30°C, pH 7.5), though enantioselectivity requires further optimization.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.
Scientific Research Applications
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities:
Key Observations :
- Hydroxyethyl vs. Benzyl/Thiazole : The hydroxyethyl group enhances hydrophilicity compared to aromatic (benzyl) or heterocyclic (thiazole) substituents .
- Chirality : The (R)-configuration in the target compound contrasts with the (S)-isomer in cyclopropyl and benzyl derivatives, which may alter receptor binding .
- Ring Saturation : The 2-oxopyrrolidine derivative () introduces a ketone, increasing polarity but reducing conformational flexibility .
Physicochemical Properties
Notes:
Biological Activity
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, also known as N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 172.22 g/mol. The compound features a pyrrolidine ring, an ethyl group, and a hydroxylated substituent, which contribute to its unique chemical properties and biological activities. The stereochemistry at the pyrrolidine ring plays a crucial role in its interaction with biological targets.
Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme interactions and influencing metabolic pathways. It may act as an inhibitor or activator of specific receptors, thereby affecting neurotransmitter release and uptake, which is crucial in neurological studies . The compound's hydroxyl group allows for various functional modifications, enhancing its solubility and potential interactions compared to its analogs.
Pharmacological Studies
Initial findings suggest that this compound may influence physiological responses such as mood and cognition by modulating neurotransmitter systems. Interaction studies have focused on its binding affinity to various receptors and enzymes, indicating potential therapeutic effects .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Ethyl-N-(pyrrolidin-3-yl)acetamide | Pyrrolidine ring with ethyl and acetamide groups | Lacks hydroxyl substitution; simpler structure |
| N-Methyl-N-(pyrrolidin-3-yl)acetamide | Pyrrolidine ring with methyl instead of ethyl | Different alkyl substitution affects biological activity |
| N-(Hydroxyethyl)pyrrolidine | Hydroxylethyl group attached to pyrrolidine | No acetamide functionality; different reactivity profile |
| 1-(2-Hydroxyethyl)pyrrolidine | Hydroxylethyl group without additional substituents | Less complex; primarily focused on basic pyrrolidine structure |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, and how is stereochemical purity ensured?
- Methodology : Multi-step synthesis typically involves coupling the pyrrolidine core with hydroxyethyl and acetamide groups. Key steps include:
- Chiral resolution : Use of (R)-configured starting materials or chiral catalysts to maintain stereochemistry .
- Reaction conditions : Temperature control (e.g., 60–80°C) and solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .
- Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm stereochemical integrity .
Q. Which analytical techniques are critical for characterizing the structural identity and purity of this compound?
- Structural confirmation :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the hydroxyethyl and acetamide substituents .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 201.1) .
- Purity assessment :
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Respiratory protection : Use P95 respirators for aerosolized particles; fume hoods for volatile steps .
- Toxicity data : While acute toxicity (oral LD50) is unconfirmed, assume Category 4 (H302) and avoid skin/eye contact .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets (e.g., kinases or proteases)?
- Assay design :
- In vitro inhibition assays : Measure IC50 values using fluorogenic substrates or ATP-consumption assays (e.g., for kinases) .
- Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (KD) .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only blanks .
Q. What strategies are effective for optimizing Structure-Activity Relationships (SAR) to enhance pharmacological efficacy?
- Modifications :
- Hydroxyethyl group : Replace with other polar substituents (e.g., methoxy) to alter solubility or target interaction .
- Pyrrolidine ring : Introduce sp³-hybridized substituents to improve metabolic stability .
- Evaluation : Parallel synthesis coupled with High-Throughput Screening (HTS) identifies lead candidates .
Q. How should discrepancies in reported biological activity data (e.g., conflicting IC50 values) be addressed?
- Root causes : Variability in assay conditions (e.g., pH, temperature) or compound purity .
- Resolution :
- Replicate studies : Repeat assays with standardized protocols (e.g., CLIA guidelines) .
- Orthogonal assays : Validate activity using complementary methods (e.g., cell-based vs. biochemical assays) .
Q. What preclinical considerations are essential when transitioning from in vitro to in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
